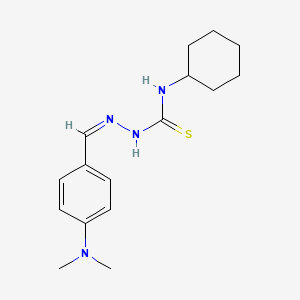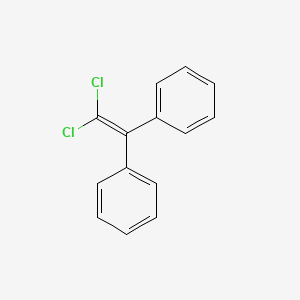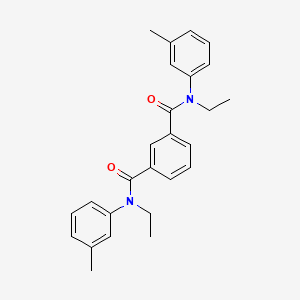
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of phthalazine derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate typically involves multi-step organic reactions. The starting materials often include phthalic anhydride, bromobenzoyl chloride, and diisopropylamine. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of such complex compounds may involve advanced techniques like continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups using reducing agents.
Substitution: Replacement of certain atoms or groups with others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex phthalazine derivatives, while reduction may produce simpler compounds with fewer functional groups.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its biological activity and potential therapeutic effects.
Medicine: Explored for its potential use in drug development, particularly for targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and effects.
類似化合物との比較
Similar Compounds
Phthalazine derivatives: Compounds with similar core structures but different substituents.
Benzoyl compounds: Molecules containing the benzoyl functional group.
Dihydropyrrolo derivatives: Compounds with the dihydropyrrolo ring system.
Uniqueness
Diisopropyl (1S,10BR)-3-(4-bromobenzoyl)-1,10B-dihydropyrrolo(2,1-A)phthalazine-1,2-dicarboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
853349-11-8 |
|---|---|
分子式 |
C26H25BrN2O5 |
分子量 |
525.4 g/mol |
IUPAC名 |
dipropan-2-yl (1S,10bR)-3-(4-bromobenzoyl)-1,10b-dihydropyrrolo[2,1-a]phthalazine-1,2-dicarboxylate |
InChI |
InChI=1S/C26H25BrN2O5/c1-14(2)33-25(31)20-21(26(32)34-15(3)4)23(24(30)16-9-11-18(27)12-10-16)29-22(20)19-8-6-5-7-17(19)13-28-29/h5-15,20,22H,1-4H3/t20-,22-/m0/s1 |
InChIキー |
GMTJXLAJGDBVFH-UNMCSNQZSA-N |
異性体SMILES |
CC(C)OC(=O)[C@@H]1[C@@H]2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br |
正規SMILES |
CC(C)OC(=O)C1C2C3=CC=CC=C3C=NN2C(=C1C(=O)OC(C)C)C(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


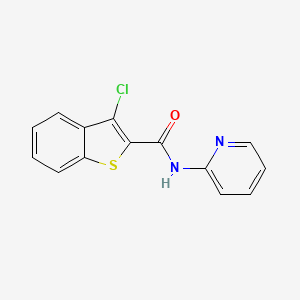
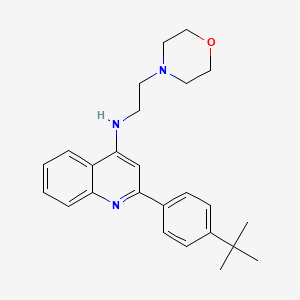
![7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane](/img/structure/B11943649.png)
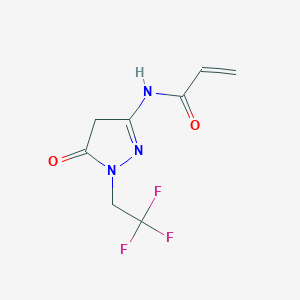
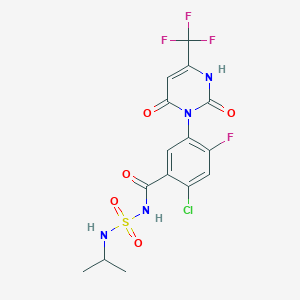
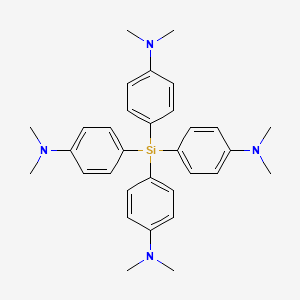
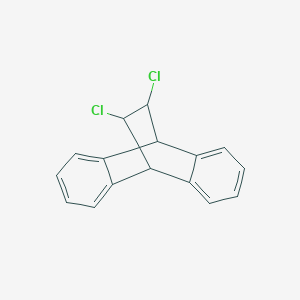

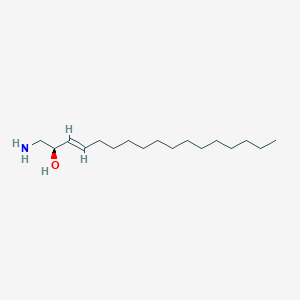
![2-[Dibromo(nitro)methyl]-3-methylpyridine](/img/structure/B11943687.png)

